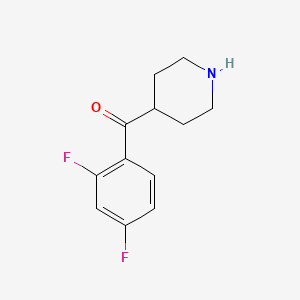
3-(吡啶-2-氧基)苯胺
描述
“3-(Pyridin-2-yloxy)aniline” is an organic compound with the molecular formula C11H10N2O . It is a specialty product used in proteomics research applications .
Synthesis Analysis
The synthesis of “3-(Pyridin-2-yloxy)aniline” and similar compounds has been reported in the literature . The synthesis involves the use of easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yloxy)aniline” consists of a pyridine ring attached to an aniline group via an oxygen atom . The InChI code for this compound is 1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 .Chemical Reactions Analysis
The reactions of “3-(Pyridin-2-yloxy)aniline” with other compounds have been studied . For example, reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
“3-(Pyridin-2-yloxy)aniline” is a solid compound . Its molecular weight is 186.21 g/mol . The compound has a melting point of 74-75 degrees Celsius .科学研究应用
Proteomics Research
“3-(Pyridin-2-yloxy)aniline” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Development of Antitumor Drugs
This compound has been used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment . These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs .
Inhibitor of Mer Kinase
Mer kinase, belonging to the Tyro3-Axl-Mer family, interacts with growth arrest-specific 6 as its biological ligand . Six different substituted anilines were incorporated as compounds, displaying good inhibitory activities toward Mer kinase .
Inhibitor of c-Met Kinase
The compound also shows inhibitory activity against c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a role in cell growth, survival, and migration. Inhibiting this kinase can help control the growth and spread of cancer cells .
Antiproliferative Activities
The compound displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells . This means it can prevent or decrease the rate of cell division, which is crucial in controlling the growth of cancer cells .
Apoptosis Induction
The compound exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells, as demonstrated in apoptosis and migration assays . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inducing apoptosis, the compound can help eliminate cancer cells .
安全和危害
“3-(Pyridin-2-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It may cause serious eye irritation and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
作用机制
Target of Action
3-(Pyridin-2-yloxy)aniline is a compound with potential biological activities Similar compounds, such as pyrimidinamine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds, such as pyrimidinamine derivatives, are known to affect various biochemical pathways, leading to antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
Related compounds, such as certain pyrimidinamine derivatives, have been found to present better anti-fibrotic activities than some standard treatments .
属性
IUPAC Name |
3-pyridin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMOPKXIBQKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522355 | |
| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)aniline | |
CAS RN |
86556-09-4 | |
| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(pyridin-2-yloxy)aniline interact with its known biological target and what are the downstream effects?
A: Research indicates that 3-(pyridin-2-yloxy)aniline can act as a GPR119 agonist []. GPR119 is a G protein-coupled receptor primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 stimulates the release of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion. While the exact binding mode of 3-(pyridin-2-yloxy)aniline to GPR119 remains to be fully elucidated, its agonist activity suggests a potential role in developing novel therapies for type 2 diabetes.
Q2: What is known about the interaction of 3-(pyridin-2-yloxy)aniline with enzymes?
A: A study demonstrated that 3-(pyridin-2-yloxy)aniline can bind to 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa []. FabA is a key enzyme involved in bacterial fatty acid biosynthesis. While the specific implications of this interaction are not fully explored in the study, it suggests that 3-(pyridin-2-yloxy)aniline, or its derivatives, could potentially be investigated for antibacterial activity by targeting FabA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



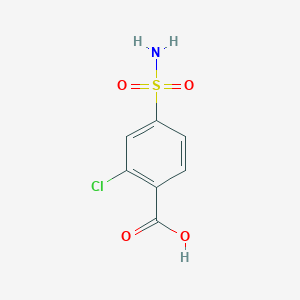



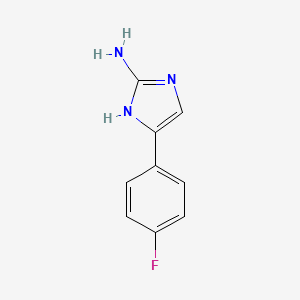

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
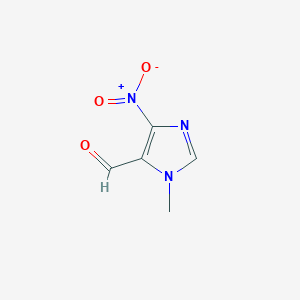
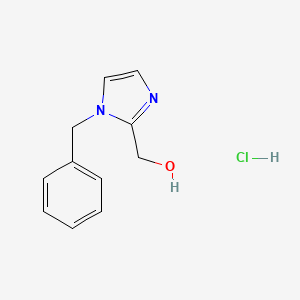


![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
